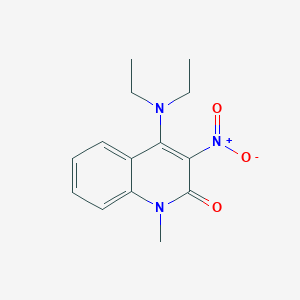![molecular formula C19H25NO4 B4967154 1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B4967154.png)
1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is an organic compound that features a complex structure with multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Friedel-Crafts alkylation reaction to introduce the methoxy and methyl groups onto the aromatic ring. This is followed by a reductive amination step to attach the amine group to the aromatic system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the aromatic rings can produce cyclohexane derivatives.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-3-methylphenyl)ethanone: Shares a similar aromatic structure but lacks the amine group.
3-(4-Methoxy-phenyl)-1-(4-methylphenyl)propynone: Contains similar methoxy and methyl groups but differs in the overall structure.
1-(3,4,5-Trimethoxyphenyl)ethanone: Similar in having multiple methoxy groups but differs in the position and number of these groups.
Uniqueness
1-(4-Methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13-8-14(6-7-16(13)21-2)11-20-12-15-9-17(22-3)19(24-5)18(10-15)23-4/h6-10,20H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGCRQKKMFHFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)

![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B4967102.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)
![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)


![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![1-{2-(4-Bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-A][1,3]benzimidazol-3-YL}-1-propanone](/img/structure/B4967137.png)




